The synthesis of ILS-920 involves several sophisticated chemical techniques. Initially, it is derived from WYE-592 through a catalytic hydrogenation process that reduces the C2,C3 olefin. This modification is crucial as it prevents potential retro Diels–Alder reactions that could alter the compound's efficacy .
The synthetic route typically includes:
Technical details regarding the synthesis emphasize the importance of maintaining structural integrity while minimizing immunosuppressive activity compared to traditional rapamycin derivatives .
ILS-920 features a complex molecular structure typical of macrolides, characterized by a large cyclic framework. The molecular structure can be represented as follows:
Data on its molecular structure indicate significant binding affinity to FKBP52, an immunophilin involved in neuroprotection. This selectivity distinguishes ILS-920 from other analogs like FK506 and rapamycin, which have broader immunosuppressive effects .
In terms of chemical reactivity, ILS-920 primarily engages in interactions with specific proteins rather than undergoing extensive chemical transformations. Its main reactions include:
The technical details surrounding these reactions highlight ILS-920's unique mechanism compared to classical immunosuppressants.
The mechanism of action for ILS-920 involves its selective binding to FKBP52, which plays a pivotal role in mediating neuroprotective effects without inducing immunosuppression. Upon binding, ILS-920 activates glucocorticoid receptors and other steroid receptors, leading to enhanced neuronal survival and reduced apoptosis in cortical neurons .
Data suggest that this dual functionality allows ILS-920 to exert therapeutic effects in conditions such as ischemic stroke while avoiding the adverse effects commonly associated with traditional immunosuppressants like rapamycin.
ILS-920 exhibits several notable physical and chemical properties:
Chemical properties include:
These properties are crucial for understanding how ILS-920 can be formulated for therapeutic use .
ILS-920 has promising applications in various scientific fields:
ILS-920 (development code WAY-265920) emerged from Wyeth Research’s systematic exploration of non-immunosuppressive rapamycin analogs in the early 2000s. Unlike its parent compound rapamycin (discovered in Streptomyces hygroscopicus from Easter Island soil), ILS-920 was engineered to eliminate undesirable immunosuppression while amplifying neurotrophic properties [4] [7]. This redesign addressed a critical gap in neuropharmacology: the need for agents that could mitigate neuronal damage without compromising immune function. The compound was developed through semi-synthetic modification of rapamycin, involving a [4+2] cycloaddition with nitrosobenzene at the C1-C3 diene, followed by catalytic hydrogenation to yield ILS-920 [7]. Following Wyeth’s acquisition by Pfizer in 2009, ILS-920 advanced to a Phase I clinical trial evaluating its safety, tolerability, and pharmacokinetics in healthy volunteers via intravenous administration [1] [2]. Despite promising preclinical neuroprotection data, clinical development for stroke indications was discontinued post-Phase I, with no public disclosures citing the termination rationale [1] [6].
ILS-920 belongs to the macrocyclic lactone structural class, specifically categorized as a rapalog (rapamycin analog). Its complex molecular architecture (C₅₇H₈₆N₂O₁₄; molecular weight 1023.3 g/mol) features 17 defined stereocenters and multiple oxygen-rich functional groups critical to its function [1] [5]. Key structural modifications from rapamycin occur at the mTOR-binding domain, disrupting FKBP12-rapamycin-mTOR ternary complex formation—the primary driver of immunosuppression [7] [9]. This redesign preserved binding to neuroprotective immunophilins while abolishing mTOR inhibition. The compound’s biosynthetic origin traces to precursor-directed biosynthesis, leveraging rapamycin’s core scaffold optimized for blood-brain barrier penetration and neuronal target engagement [3] [9]. Pharmacologically, ILS-920 represents a pioneering dual-target therapeutic, concurrently modulating immunophilin interactions and voltage-gated calcium channels—a design strategy aligning with contemporary neuroprotective paradigms [5] [7].
Table 1: Structural and Chemical Identifier Profile of ILS-920
Property | Value |
---|---|
Systematic IUPAC Name | (1R,2E,4S,6S,9R,10R,18S,21S,24R,25E,27R,28R,30R,32S,33S)-10,27-dihydroxy-21-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-34-phenyl-20,35,38-trioxa-13,34-diazatetracyclo[31.2.2.1⁶,¹⁰.0¹³,¹⁸]octatriaconta-2,25-diene-11,12,19,23,29-pentone |
Molecular Formula | C₅₇H₈₆N₂O₁₄ |
CAS Registry Number | 892494-07-4 |
SMILES Notation | CO[C@@H]1CC@HCC[C@H]1O |
Chiral Centers | 17 defined stereocenters |
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: